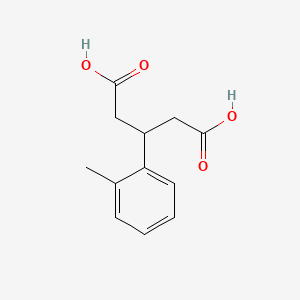

3-(2-Methylphenyl)glutaric acid

Description

3-(2-Methylphenyl)glutaric acid is a substituted glutaric acid derivative featuring a 2-methylphenyl group attached to the central carbon of the glutaric acid backbone. This structural modification confers distinct physicochemical and biological properties compared to unmodified glutaric acid or other substituted analogs. These analogs are frequently studied in metabolic disorders, drug synthesis, and organic chemistry applications .

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(2-methylphenyl)pentanedioic acid |

InChI |

InChI=1S/C12H14O4/c1-8-4-2-3-5-10(8)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

VRSPECQGUYEYDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Aromatic Substitution Patterns

- 3-(4-Chlorophenyl)glutaric acid (): The electron-withdrawing chlorine atom at the para position increases acidity (pKa ~3.5–4.0) and enhances stability in polar solvents. This compound is a key intermediate in pharmaceuticals, such as baclofen .

- 3-(4-Methoxyphenyl)glutaric acid (): The methoxy group at the para position provides electron-donating effects, lowering acidity (pKa ~4.2–4.5) and influencing reactivity in cyclization reactions .

Aliphatic Substitution Patterns

- 3,3-Dimethylglutaric acid (): The geminal dimethyl groups increase hydrophobicity (logP ~0.8) and steric bulk, limiting enzymatic degradation. This compound is used in polymer synthesis .

- 3-Methylglutaconic acid (): A metabolite linked to mitochondrial disorders (e.g., 3-methylglutaconic aciduria). Its α,β-unsaturated structure (C6H8O4) allows conjugation with coenzyme A, disrupting fatty acid oxidation .

Reactivity

- Cyclization: 3-(4-Chlorophenyl)glutaric acid readily forms anhydrides upon heating with acetic anhydride, whereas 3-(2-methoxy-4-methylphenyl)glutaric acid resists lactonization due to steric and electronic factors () .

- Enzymatic Specificity: Recombinant amidase selectively hydrolyzes 3-isobutylglutaric anhydride to (R)-3-isobutylglutaric acid monoamide (99.96% ee), highlighting the role of substituents in biocatalytic processes () .

Metabolic Implications

- Glutaric aciduria type I (): Caused by GCDH deficiency, leading to accumulation of 3-hydroxyglutaric acid (3HG) and glutaric acid. Substituted analogs like 3-methylglutaconic acid are biomarkers for mitochondrial dysfunction .

Pharmaceutical Intermediates

- Baclofen Impurity B (): 3-(4-Chlorophenyl)glutaric acid monoamide is a critical quality control marker in baclofen synthesis, emphasizing the importance of substituent positioning in drug purity .

Data Tables

Table 1: Physicochemical Properties of Selected Glutaric Acid Derivatives

Preparation Methods

Knoevenagel-Michael Addition Cascade

This two-step approach, adapted from Kutama and Ahmed, converts 2-methylbenzaldehyde into the target diacid via intermediate tetraethyl propane tetracarboxylates:

Step 1: Knoevenagel Condensation

2-Methylbenzaldehyde reacts with diethyl malonate under Lewis acid catalysis (AlCl₃, 0.1 equiv.) to form diethyl 2-(2-methylbenzylidene)malonate. The reaction proceeds at room temperature for 24 hours, achieving near-quantitative conversion.

Step 2: Michael Addition and Hydrolysis

The benzylidene malonate undergoes Michael addition with a second equivalent of diethyl malonate, followed by acid hydrolysis (HCl, reflux) and decarboxylation to yield this compound. This one-pot process affords a 50–60% yield, with purity >95% after recrystallization.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ |

| Solvent | Dichloromethane |

| Temperature | 25°C (Step 1); 100°C (Step 2) |

| Yield | 50–60% |

Cyanoacetamide-Acetaldehyde Condensation

The Chinese patent CN103772187A outlines a scalable method using cyanoacetamide and 2-methylbenzaldehyde derivatives:

Procedure:

-

Condensation: Cyanoacetamide and 2-methylbenzaldehyde react in aqueous NaOH at 25°C to form α,α’-dicyano-β-(2-methylphenyl)glutaramide.

-

Hydrolysis-Decarboxylation: The dicyano intermediate is treated with HCl at 130°C, inducing simultaneous hydrolysis and decarboxylation.

Optimization Highlights:

-

Temperature: 130°C maximizes decarboxylation efficiency.

-

Workup: 1,2-Dichloroethane extraction and MgSO₄ drying yield 84% pure product (mp 83–85°C).

Spectroscopic Validation:

Michael Addition with Acrylate Derivatives

EP0391673A1 discloses a Michael addition route using tert-butyl acrylate and 2-methylbenzaldehyde-derived enolates:

Key Steps:

-

Enolate Formation: 2-Methylbenzaldehyde reacts with potassium carbonate and benzyltriethylammonium chloride to generate the enolate.

-

Acrylate Addition: tert-Butyl acrylate undergoes Michael addition at 40°C, followed by hydrolysis (H₂SO₄) to the diacid.

Advantages:

-

Chemoselectivity: Minimal side products due to steric hindrance from the tert-butyl group.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Byproduct Formation in Decarboxylation

Incomplete decarboxylation of the dicyano intermediate generates residual mono-acids, necessitating stringent temperature control (120–140°C).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Methylphenyl)glutaric acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of 2-methyltoluene with glutaric anhydride derivatives. Optimization can be achieved using response surface methodology (RSM) to adjust variables like temperature, catalyst concentration, and reaction time. For example, RSM has been applied to optimize glutaric acid derivatives by varying trioctylamine concentration and pH . Characterization via NMR and HPLC ensures purity (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and carboxylic acid protons (δ 12–13 ppm).

- HPLC-MS : Confirm molecular weight (C12H14O4; theoretical 234.08 g/mol) and detect impurities (e.g., Baclofen-related byproducts) .

- FTIR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Liquid-liquid extraction with trioctylamine (20% v/v) at pH 3 effectively separates glutaric acid derivatives from aqueous phases (>90% recovery). Further crystallization using ethanol/water mixtures enhances purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives, particularly stereoisomers?

- Methodological Answer : Contradictions arise from diastereomers or rotamers. Use 2D NMR (e.g., NOESY, HSQC) to distinguish stereochemistry. For example, NOE correlations between the methylphenyl group and adjacent protons clarify spatial arrangements. Computational modeling (DFT) can predict chemical shifts and validate experimental data .

Q. What experimental designs are suitable for studying the enzyme inhibitory effects of this compound?

- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten analysis) with target enzymes (e.g., dehydrogenases or hydrolases). Competitive inhibition is tested by varying substrate concentrations and measuring IC50. For example, 3-(4-Chlorophenyl)glutaric acid inhibits enzymes by binding to active sites—a model applicable to methylphenyl analogs . Surface plasmon resonance (SPR) can quantify binding affinities .

Q. How does this compound influence metabolic pathways in cellular models, and what controls are necessary?

- Methodological Answer : Use isotope-labeled tracers (e.g., 13C-glutaric acid) in metabolomics studies. LC-MS/MS tracks incorporation into TCA cycle intermediates. Controls include:

- Negative : Cells treated with structurally similar but inactive analogs (e.g., 3-(2-Methoxyphenyl)propionic acid) .

- Positive : Known metabolic inhibitors (e.g., malonate for succinate dehydrogenase) .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility?

- Methodological Answer : Implement quality-by-design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.